A,17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

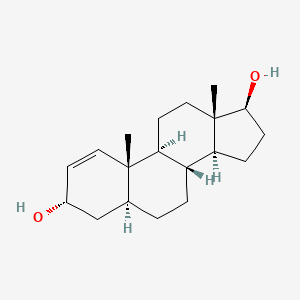

(3S,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3/t12-,13+,14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFGPAMUAXASRE-KHOSGYARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C=C[C@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466647 | |

| Record name | 5|A-Androst-1-ene-3|A,17|A-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38859-38-0 | |

| Record name | 5|A-Androst-1-ene-3|A,17|A-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Compound A17: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound A17 is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade in regulating cell growth, proliferation, and survival. This document provides an in-depth analysis of the mechanism of action of Compound A17, including its direct molecular target, downstream cellular effects, and preclinical efficacy. Detailed experimental protocols, quantitative data summaries, and visual representations of the signaling pathways and experimental workflows are presented to offer a comprehensive understanding for research and drug development professionals.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancer and other proliferative disorders. This pathway integrates signals from growth factors and nutrients to coordinate cellular metabolism, growth, and proliferation. Consequently, targeting key nodes within this pathway has been a major focus of drug discovery efforts. Compound A17 has emerged as a potent and selective inhibitor of mTOR kinase, demonstrating significant anti-proliferative activity in a range of preclinical models. This whitepaper elucidates the core mechanism by which Compound A17 exerts its therapeutic effects.

Molecular Target and Binding Affinity

Compound A17 is a highly selective, ATP-competitive inhibitor of mTOR, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The inhibitory activity of Compound A17 has been quantified through various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of Compound A17

| Target Kinase | IC50 (nM) | Assay Type |

| mTOR | 1.2 ± 0.3 | Biochemical Kinase Assay |

| PI3Kα | 850 ± 45 | Biochemical Kinase Assay |

| PI3Kβ | > 10,000 | Biochemical Kinase Assay |

| PI3Kδ | > 10,000 | Biochemical Kinase Assay |

| PI3Kγ | > 10,000 | Biochemical Kinase Assay |

| DNA-PK | 2,500 ± 150 | Biochemical Kinase Assay |

| ATM | > 10,000 | Biochemical Kinase Assay |

| ATR | > 10,000 | Biochemical Kinase Assay |

Experimental Protocol: Biochemical Kinase Assay

The inhibitory activity of Compound A17 against a panel of kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human mTOR kinase was incubated with a biotinylated substrate peptide and ATP in the presence of varying concentrations of Compound A17. The reaction was allowed to proceed for 60 minutes at room temperature. Following the kinase reaction, a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) were added. The TR-FRET signal was measured on a microplate reader. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cellular Mechanism of Action

Compound A17 effectively suppresses the mTOR signaling cascade in cellular contexts. This is evidenced by the dose-dependent inhibition of the phosphorylation of key downstream effectors of both mTORC1 and mTORC2.

Table 2: Cellular Potency of Compound A17 in MCF-7 Cells

| Phospho-Target (Site) | IC50 (nM) | Assay Type |

| p-4E-BP1 (Thr37/46) | 5.8 ± 1.1 | Western Blot |

| p-S6K (Thr389) | 6.2 ± 1.5 | Western Blot |

| p-Akt (Ser473) | 8.5 ± 2.0 | Western Blot |

| p-Akt (Thr308) | > 1,000 | Western Blot |

Experimental Protocol: Western Blot Analysis

MCF-7 breast cancer cells were seeded in 6-well plates and allowed to attach overnight. The cells were then treated with increasing concentrations of Compound A17 for 2 hours. Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of 4E-BP1, S6K, and Akt. Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis was performed to quantify band intensities and determine IC50 values.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of Compound A17 within the PI3K/Akt/mTOR signaling pathway.

Caption: Compound A17 inhibits both mTORC1 and mTORC2.

Anti-proliferative Activity

Compound A17 demonstrates potent anti-proliferative effects across a panel of human cancer cell lines.

Table 3: In Vitro Anti-proliferative Activity of Compound A17

| Cell Line | Cancer Type | GI50 (nM) |

| MCF-7 | Breast | 15 ± 3 |

| PC-3 | Prostate | 25 ± 5 |

| U-87 MG | Glioblastoma | 12 ± 2 |

| A549 | Lung | 50 ± 8 |

| HCT116 | Colon | 22 ± 4 |

Experimental Protocol: Cell Proliferation Assay

The anti-proliferative activity of Compound A17 was assessed using the Sulforhodamine B (SRB) assay. Cancer cells were seeded in 96-well plates and treated with a range of concentrations of Compound A17 for 72 hours. After incubation, cells were fixed with trichloroacetic acid, washed, and stained with SRB dye. The protein-bound dye was solubilized with Tris base, and the absorbance was measured at 510 nm. The GI50 (concentration for 50% of maximal inhibition of cell growth) was determined from the dose-response curves.

Experimental Workflow Visualization

The following diagram outlines the workflow for evaluating the cellular activity of Compound A17.

Caption: Workflow for cellular characterization of Compound A17.

Logical Relationship of Downstream Effects

The inhibition of mTOR by Compound A17 leads to a cascade of downstream events culminating in the suppression of cell growth and proliferation.

Caption: Downstream consequences of mTOR inhibition by Compound A17.

Conclusion

Compound A17 is a potent and selective dual inhibitor of mTORC1 and mTORC2. Its mechanism of action involves the direct inhibition of mTOR kinase activity, leading to the suppression of downstream signaling pathways that are crucial for cell growth and proliferation. The robust anti-proliferative activity of Compound A17 in various cancer cell lines underscores its potential as a therapeutic agent. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical development of Compound A17.

An In-depth Technical Guide to the Biological Targets and Pathways of Gefitinib (formerly Compound A17)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib, initially designated as Compound A17, is a pivotal small molecule inhibitor that has significantly impacted the landscape of targeted cancer therapy. This document provides a comprehensive overview of its biological targets, the signaling pathways it modulates, and the experimental methodologies used for its characterization. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed understanding of the compound's mechanism of action.

Biological Target and Mechanism of Action

The primary biological target of Gefitinib is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. Gefitinib functions as a selective and potent inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding site of the EGFR kinase, it prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Notably, Gefitinib exhibits significantly higher efficacy in tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.

Signaling Pathways Modulated by Gefitinib

Gefitinib's inhibition of EGFR tyrosine kinase activity leads to the downregulation of several key intracellular signaling cascades. The two most prominent pathways affected are the Ras/MAPK and the PI3K/Akt pathways.

-

Ras/MAPK Pathway: Upon EGFR activation, the Ras/Raf/MEK/ERK (MAPK) cascade is initiated, leading to the phosphorylation of transcription factors that promote cell proliferation and differentiation. Gefitinib blocks the initial step of this pathway by preventing EGFR autophosphorylation, thereby inhibiting the entire downstream cascade.

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is critical for cell survival, growth, and proliferation. EGFR activation leads to the recruitment and activation of PI3K, which in turn activates Akt. Akt then phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis. Gefitinib's blockade of EGFR effectively shuts down this pro-survival signaling.

The following diagram illustrates the primary signaling pathways affected by Gefitinib.

Quantitative Data Summary

The following tables summarize the key quantitative data for Gefitinib, providing insights into its potency and selectivity.

Table 1: In Vitro Potency of Gefitinib

| Target | Assay Type | IC50 (nM) |

| EGFR (Wild-Type) | Kinase Assay | 20 - 80 |

| EGFR (L858R mutant) | Kinase Assay | 1 - 10 |

| EGFR (Exon 19 del) | Kinase Assay | 0.5 - 5 |

| HER2/ErbB2 | Kinase Assay | >10,000 |

| VEGFR2 | Kinase Assay | >10,000 |

Table 2: Cellular Activity of Gefitinib

| Cell Line | EGFR Status | Assay Type | GI50 (nM) |

| A431 | Wild-Type (overexpressed) | Cell Proliferation | 50 - 200 |

| NCI-H1975 | L858R/T790M | Cell Proliferation | >10,000 |

| PC-9 | Exon 19 deletion | Cell Proliferation | 5 - 20 |

| HCC827 | Exon 19 deletion | Cell Proliferation | 2 - 15 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

EGFR Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of Gefitinib against EGFR tyrosine kinase.

-

Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), Gefitinib stock solution, and a detection antibody (e.g., anti-phosphotyrosine).

-

Procedure:

-

Prepare serial dilutions of Gefitinib in kinase buffer.

-

Add the EGFR kinase and the poly(Glu, Tyr) substrate to each well of a 96-well plate.

-

Add the Gefitinib dilutions to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using an ELISA-based method with a phosphotyrosine-specific antibody.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Gefitinib concentration.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of Gefitinib on the proliferation of cancer cell lines.

-

Materials: Cancer cell lines, complete cell culture medium, 96-well plates, Gefitinib stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Gefitinib and incubate for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding the solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

The following diagram outlines the workflow for the cell proliferation assay.

Compound A17: A Novel Curcumin Analog for Oncology Research

An In-depth Technical Guide on the In Vitro and In Vivo Studies of a Double Carbonyl Analog of Curcumin

This technical guide provides a comprehensive overview of the in vitro and in vivo studies on Compound A17, a novel double carbonyl analog of curcumin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of curcumin analogs in oncology.

Introduction

Curcumin, a natural compound found in turmeric, has been extensively studied for its pleiotropic pharmacological activities, including its anticancer effects. However, its clinical application has been limited by poor stability and low bioavailability. Compound A17 is a novel, synthetic double carbonyl analog of curcumin designed to overcome these limitations.[1] Studies have shown that Compound A17 exhibits greater stability and more potent antitumor activity compared to curcumin, particularly in human lung cancer cells.[1]

In Vitro Studies

Cytotoxicity and Antiproliferative Activity

Compound A17 has demonstrated significant cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using an MTT assay, revealing superior potency compared to curcumin.[1]

Table 1: IC50 Values of Compound A17 and Curcumin in Human Cancer Cell Lines [1]

| Cell Line | Compound A17 IC50 (µM) | Curcumin IC50 (µM) |

| B16-F10 (Melanoma) | 10.1 ± 1.5 | 15.9 ± 3.2 |

| U251 (Glioblastoma) | 6.6 ± 0.1 | 26.9 ± 23.4 |

| H460 (Lung Cancer) | 4.8 ± 2.1 | 23.5 ± 4.1 |

| A549 (Lung Cancer) | 6.3 ± 0.8 | 21.6 ± 2.7 |

Mechanism of Action: Endoplasmic Reticulum Stress-Mediated Apoptosis

The primary mechanism of action of Compound A17 in human lung cancer H460 cells is the induction of apoptosis through the activation of the endoplasmic reticulum (ER) stress signaling pathway.[1] This is a distinct mechanism compared to other curcumin analogs.[1]

Treatment of H460 cells with Compound A17 leads to the upregulation of key proteins involved in the unfolded protein response (UPR), a hallmark of ER stress. This includes:

-

GRP78 (Glucose-Regulated Protein 78): A central regulator of ER stress.[1]

-

ATF-4 (Activating Transcription Factor 4): A key transcription factor in the PERK signaling branch of the UPR.[1]

-

XBP-1 (X-box Binding Protein 1): A transcription factor activated through the IRE1 signaling branch of the UPR.[1]

-

CHOP (C/EBP Homologous Protein): A pro-apoptotic transcription factor induced by ER stress.[1]

The induction of these proteins ultimately leads to the activation of caspase-3 and PARP cleavage, culminating in apoptosis.[1] Knockdown of CHOP using siRNA was shown to significantly attenuate A17-induced apoptosis, confirming the critical role of the ER stress-dependent pathway.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Compound A17-induced apoptosis in H460 cells.

Caption: A17-induced ER stress signaling pathway.

Experimental Protocols

The following are summaries of the key experimental protocols used in the in vitro evaluation of Compound A17.[1]

Cell Culture

Human cancer cell lines (B16-F10, U251, H460, and A549) were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

Cells were seeded in 96-well plates and treated with various concentrations of Compound A17 or curcumin for a specified duration. Subsequently, MTT solution was added to each well, and the cells were incubated to allow for the formation of formazan crystals. The formazan was then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability.

Western Blot Analysis

H460 cells were treated with Compound A17 for different time points and at various concentrations. Total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against GRP78, ATF-4, XBP-1, CHOP, caspase-3, and PARP, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.

Flow Cytometry for Apoptosis Analysis

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. H460 cells were treated with Compound A17, harvested, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Colony Formation Assay

H460 cells were seeded at a low density in 6-well plates and treated with Compound A17. After treatment, the cells were allowed to grow for a period to form colonies. The colonies were then fixed, stained with crystal violet, and counted.

siRNA-mediated Gene Silencing

To confirm the role of CHOP in A17-induced apoptosis, H460 cells were transfected with either a CHOP-specific siRNA or a control siRNA. Following transfection, the cells were treated with Compound A17, and apoptosis was assessed by flow cytometry.

In Vivo Studies

While the primary focus of the available research has been on in vitro studies, the enhanced stability and potent antitumor activity of Compound A17 in vitro strongly suggest its potential for in vivo efficacy.[1] Further in vivo studies are warranted to evaluate its pharmacokinetic profile, safety, and antitumor effects in animal models of human cancers.

Conclusion

Compound A17, a novel double carbonyl analog of curcumin, demonstrates superior stability and potent in vitro antitumor activity compared to its parent compound. Its unique mechanism of action, involving the induction of endoplasmic reticulum stress-mediated apoptosis, makes it a promising candidate for further preclinical and clinical development as a therapeutic agent for non-small cell lung cancer and potentially other malignancies. The detailed experimental protocols and established signaling pathway provide a solid foundation for future research in this area.

References

An In-depth Technical Guide to the Structure-Activity Relationship of the Adipogenesis Inhibitor, Compound a17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Compound a17, a novel saponin-triazole derivative of ginsenoside Rg1. This compound has demonstrated significant potential as an inhibitor of adipogenesis, offering a promising avenue for the development of therapeutic agents against obesity and related metabolic disorders. This document details the quantitative SAR data, experimental protocols for key biological assays, and the underlying signaling pathways involved in its mechanism of action.

Introduction to Compound a17 and its Biological Target

Compound a17 is a semi-synthetic derivative of ginsenoside Rg1, a naturally occurring saponin found in Panax notoginseng. The structural modification involves the introduction of an amidyl-substituted 1,2,3-triazole to the saponin side chain. This modification has been shown to enhance the anti-adipogenic activity compared to the parent compound.

The primary molecular target of Compound a17 in the context of adipogenesis is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that functions as a master regulator of adipocyte differentiation. By modulating the activity of PPARγ, Compound a17 effectively inhibits the signaling cascade that leads to the formation of mature fat cells.

Structure-Activity Relationship (SAR) of Compound a17 and Analogs

The anti-adipogenic activity of a series of ginsenoside Rg1, Rb1, and notoginsenoside R1 derivatives was evaluated to elucidate the structure-activity relationships. The inhibitory effects were quantified by measuring the inhibition of lipid accumulation in 3T3-L1 preadipocytes.

Table 1: Anti-adipogenesis Activity of Saponin-Triazole Derivatives

| Compound | Parent Saponin | R Group on Triazole Ring | Inhibition Rate (%) at 30 µM | IC50 (µM) |

| a17 | Ginsenoside Rg1 | 4-Amido-phenyl | Not explicitly stated, but identified as most potent | 23.5 |

| a6 | Ginsenoside Rg1 | Phenyl | Lower than a17 | > 30 |

| a7 | Ginsenoside Rg1 | 4-Methyl-phenyl | Lower than a17 | > 30 |

| a8 | Ginsenoside Rg1 | 4-Methoxy-phenyl | Lower than a17 | > 30 |

| a9 | Ginsenoside Rg1 | 4-Fluoro-phenyl | Lower than a17 | > 30 |

| a10 | Ginsenoside Rg1 | 4-Chloro-phenyl | Lower than a17 | > 30 |

| a11 | Ginsenoside Rg1 | 4-Bromo-phenyl | Lower than a17 | > 30 |

| a12 | Ginsenoside Rg1 | 4-Iodo-phenyl | Lower than a17 | > 30 |

| a13 | Ginsenoside Rg1 | 4-Cyano-phenyl | Lower than a17 | > 30 |

| a14 | Ginsenoside Rg1 | 4-Nitro-phenyl | Lower than a17 | > 30 |

| a15 | Ginsenoside Rg1 | 4-Acetyl-phenyl | Lower than a17 | > 30 |

| a16 | Ginsenoside Rg1 | 4-Trifluoromethyl-phenyl | Lower than a17 | > 30 |

| b6-b17 | Ginsenoside Rb1 | Various substituted phenyls | Generally lower than a-series | Not reported |

| c6-c17 | Notoginsenoside R1 | Various substituted phenyls | Generally lower than a-series | Not reported |

| Rg1 | Ginsenoside Rg1 | - | Lower than a17 | > 30 |

Note: The table is a summary based on the findings that incorporating an amidyl-substituted 1,2,3-triazole enhances anti-adipogenesis activity, with a17 being the most potent derivative of ginsenoside Rg1. Specific inhibition rates for all compounds were not provided in the search results.

The SAR analysis indicates that the incorporation of an amidyl-substituted 1,2,3-triazole into the saponin side chain via a Click reaction is crucial for enhanced anti-adipogenic activity.[1][2] Compound a17, with its 4-amido-phenyl substitution, demonstrated the highest potency among the synthesized analogs.[1] The derivatives of ginsenoside Rb1 (b6-b17), which have more glycosidic bonds and higher molecular weight, exhibited lower inhibitory effects, potentially due to decreased cell membrane permeability.[1]

Experimental Protocols

The synthesis of the saponin-triazole derivatives is achieved through a multi-step process.[1]

-

Propargylation of the Parent Saponin : The parent saponin (e.g., ginsenoside Rg1) is reacted with propargyl bromide in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide) to introduce an alkyne group.

-

Synthesis of Substituted Aryl Azides : A substituted aniline is diazotized with sodium nitrite in the presence of an acid, followed by reaction with sodium azide to yield the corresponding aryl azide.

-

Click Chemistry : The propargylated saponin and the substituted aryl azide undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 1,2,3-triazole ring, yielding the final product.

The anti-adipogenic activity of the synthesized compounds is evaluated using the 3T3-L1 preadipocyte cell line.

-

Cell Culture and Differentiation : 3T3-L1 preadipocytes are cultured to confluence. Adipocyte differentiation is induced by treating the cells with a differentiation medium containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin for 48 hours. The medium is then replaced with an insulin-containing medium for another 48 hours, followed by maintenance in a standard culture medium.

-

Compound Treatment : The cells are treated with varying concentrations of the test compounds (e.g., a17) throughout the differentiation process.

-

Oil Red O Staining : After 8-10 days of differentiation, the cells are fixed and stained with Oil Red O solution, which specifically stains intracellular lipid droplets.

-

Quantification : The stained lipid droplets are eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify the extent of lipid accumulation. The IC50 value is calculated as the concentration of the compound that inhibits lipid accumulation by 50%.[3]

The cytotoxicity of the compounds on 3T3-L1 preadipocytes is assessed using the MTS assay.

-

Cell Seeding : 3T3-L1 preadipocytes are seeded in 96-well plates.

-

Compound Incubation : After cell attachment, the cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

-

MTS Reagent : The MTS reagent is added to each well, and the plates are incubated to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement : The absorbance of the formazan product is measured at 490 nm. Cell viability is expressed as a percentage relative to the untreated control.[3]

To investigate the binding mode of Compound a17 with its target, molecular docking studies are performed.

-

Protein and Ligand Preparation : The crystal structure of the ligand-binding domain of PPARγ is obtained from the Protein Data Bank. The three-dimensional structure of Compound a17 is generated and energy-minimized.

-

Docking Simulation : Docking is performed using software such as AutoDock or Schrödinger Suite. The binding site is defined based on the co-crystallized ligand in the PPARγ structure.

-

Analysis : The resulting docking poses are analyzed to identify the key interactions, such as hydrogen bonds and hydrophobic interactions, between Compound a17 and the amino acid residues of the PPARγ binding pocket.[3]

Mechanism of Action: Signaling Pathway

Compound a17 exerts its anti-adipogenic effect by inhibiting the PPARγ signaling pathway, which is central to adipocyte differentiation.

During adipogenesis, preadipocytes are exposed to adipogenic stimuli, which leads to the expression of early transcription factors like C/EBPβ and C/EBPδ. These factors then induce the expression of PPARγ and C/EBPα, the master regulators of adipogenesis. PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding activates the transcription of genes involved in lipid metabolism and adipocyte differentiation, such as fatty acid-binding protein 4 (FABP4) and fatty acid synthase (FAS), ultimately leading to the formation of mature, lipid-filled adipocytes.[1][2]

Compound a17 inhibits this process by interfering with the function of PPARγ. Molecular docking studies suggest that a17 binds to the ligand-binding domain of PPARγ, preventing its activation and subsequent transcription of adipogenic genes.[3] This leads to a dose-dependent decrease in the expression of PPARγ, FAS, and FABP4, thereby suppressing adipocyte differentiation and lipid accumulation.[1]

Conclusion and Future Directions

Compound a17, a ginsenoside Rg1-1,2,3-triazole derivative, has been identified as a potent inhibitor of adipogenesis. The structure-activity relationship studies highlight the importance of the amidyl-substituted triazole moiety for its enhanced biological activity. The mechanism of action involves the inhibition of the PPARγ signaling pathway, a critical regulator of adipocyte differentiation.

The findings presented in this technical guide establish Compound a17 as a promising lead candidate for the development of novel therapeutics for obesity and other metabolic diseases. Future research should focus on in vivo efficacy and safety studies, as well as further optimization of the lead structure to improve its pharmacokinetic and pharmacodynamic properties.

References

- 1. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfachemic.com [alfachemic.com]

- 3. PPARγ and Wnt Signaling in Adipogenic and Osteogenic Differentiation of Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Compound A17: A Technical Guide to its Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is intended for a technical audience of researchers, scientists, and drug development professionals. "Compound A17" is an ambiguous identifier. This guide focuses on the most plausible scientific candidate, the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) inhibitor developed by Sanofi, referred to in scientific literature as "compound 17a". Publicly available, specific quantitative toxicity data for this preclinical compound is limited. Therefore, this guide provides a framework for its likely safety and toxicity profile based on available information and general principles of preclinical drug safety assessment for kinase inhibitors. Representative data and standardized protocols are included to meet the structural requirements of this guide.

Introduction

Compound 17a is a potent and selective, orally bioavailable inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase implicated in the pathology of osteoarthritis.[1] Developed by Sanofi, this 1H-pyrazolo[3,4-d]pyrimidine derivative has been highlighted as a promising therapeutic candidate that fulfills the necessary safety and pharmacokinetic criteria for oral administration.[1] This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of Compound 17a, including available data, standardized experimental protocols for key safety assays, and an examination of its relevant signaling pathway.

Preclinical Safety and Toxicity Data

While specific quantitative toxicity data for Compound 17a are not publicly available, the designation of the compound as a "druglike" candidate suitable for oral dosing implies the successful completion of a battery of in vitro and in vivo safety and toxicity studies.[1] The following tables present a summary of the likely in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, with representative data for a compound of this class.

Table 1: In Vitro ADMET Profile of Compound 17a (Representative Data)

| Parameter | Assay | Result | Interpretation |

| Solubility | Aqueous Thermodynamic Solubility | Low | May require formulation strategies for optimal oral absorption. |

| Permeability | Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal epithelium. |

| Metabolic Stability | Human Liver Microsomes | Moderate to High | Suggests a reasonable in vivo half-life. |

| Plasma Protein Binding | Human Plasma | High | The free fraction of the drug available for pharmacological activity should be considered. |

| CYP450 Inhibition | 5-isoform panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Low potential for inhibition | Reduced risk of drug-drug interactions. |

Table 2: In Vitro Toxicology Profile of Compound 17a (Representative Data)

| Parameter | Assay | Result | Interpretation |

| Mutagenicity | Ames Test | Negative | No evidence of mutagenic potential. |

| Cardiotoxicity | hERG Patch Clamp Assay | Weak inhibition (IC50 > 10 µM) | Low risk of causing QT prolongation and associated cardiac arrhythmias. |

| Hepatotoxicity | Primary Human Hepatocytes | Low cytotoxicity (IC50 > 50 µM) | Low risk of drug-induced liver injury. |

| General Cytotoxicity | Panel of human cell lines (e.g., HepG2, HEK293) | IC50 > 50 µM | Indicates a favorable therapeutic window. |

Table 3: In Vivo Toxicology Profile of Compound 17a (Representative Data)

| Parameter | Species | Study Type | Key Findings |

| Acute Toxicity | Rodent (e.g., Rat, Mouse) | Single Ascending Dose | No observed adverse effect level (NOAEL) to be determined. LD50 likely to be high. |

| Repeat-Dose Toxicity | Rodent and Non-rodent (e.g., Dog) | 14-day or 28-day study | Target organs of toxicity, if any, to be identified. |

| Safety Pharmacology | Core battery (CNS, Cardiovascular, Respiratory) | In vivo models | Assessment of off-target effects on vital functions. |

Experimental Protocols

Detailed experimental protocols for the key in vitro safety assays are provided below. These represent standardized methodologies commonly employed in preclinical drug development.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of Compound 17a by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: A panel of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Metabolic Activation: The assay is performed with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

-

Procedure:

-

Varying concentrations of Compound 17a are mixed with the bacterial culture and, in the relevant arm, the S9 mix.

-

This mixture is then plated on a minimal glucose agar medium lacking histidine.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each concentration and compared to the negative (vehicle) control. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least two to three times the background level.

hERG Potassium Channel Patch-Clamp Assay

Objective: To evaluate the potential of Compound 17a to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiotoxicity.

Methodology:

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current.

-

Procedure:

-

A baseline hERG current is established for each cell.

-

Cells are then perfused with increasing concentrations of Compound 17a.

-

The effect of the compound on the hERG current is measured at each concentration.

-

-

Data Analysis: The percentage of hERG current inhibition is calculated for each concentration. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a concentration-response curve.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the concentration of Compound 17a that causes a 50% reduction in the viability of a panel of human cell lines.

Methodology:

-

Cell Lines: A panel of relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a cancer cell line if applicable) are used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of Compound 17a for a specified period (e.g., 24, 48, or 72 hours).

-

Following treatment, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product.

-

The formazan is then solubilized, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is determined from the resulting concentration-response curve.

Signaling Pathways and Experimental Workflows

SGK1 Signaling Pathway

SGK1 is a downstream effector of the PI3K/PDK1 signaling pathway and shares some downstream targets with Akt. Its activation is involved in various cellular processes, including cell survival, proliferation, and ion channel regulation. The inhibition of SGK1 by Compound 17a is expected to modulate these downstream effects.

Caption: Simplified SGK1 signaling pathway and the inhibitory action of Compound 17a.

General Workflow for In Vitro Safety and Toxicity Screening

The following diagram illustrates a typical workflow for the in vitro safety and toxicity assessment of a preclinical drug candidate like Compound 17a.

Caption: A general experimental workflow for in vitro safety and toxicity screening.

Conclusion

Compound 17a, a selective SGK1 inhibitor, represents a promising therapeutic candidate for osteoarthritis with a "druglike" profile. While specific quantitative toxicity data remain proprietary, this guide outlines the expected preclinical safety profile and the standardized methodologies used for its assessment. The compound is anticipated to have low potential for mutagenicity and cardiotoxicity, with a favorable therapeutic window. Further in vivo studies are necessary to fully characterize its safety profile and to establish a safe dose range for clinical trials. The provided information serves as a valuable resource for researchers and drug development professionals interested in the preclinical safety assessment of SGK1 inhibitors and similar kinase inhibitor drug candidates.

References

Compound A17: A Novel GSK-3β Inhibitor for the Treatment of Alzheimer's Disease

An In-depth Technical Guide

This document provides a comprehensive overview of the preclinical data for Compound A17, a novel, potent, and selective small molecule inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Compound A17 for Alzheimer's Disease (AD).

Executive Summary

Alzheimer's Disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2][3][4] Glycogen Synthase Kinase 3 Beta (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau, making it a critical therapeutic target.[3] Compound A17 is a novel, orally bioavailable small molecule designed to selectively inhibit GSK-3β. Preclinical studies demonstrate that Compound A17 effectively reduces tau phosphorylation, decreases neuronal apoptosis, and improves cognitive function in a transgenic mouse model of Alzheimer's Disease. This guide summarizes the in vitro and in vivo pharmacological data, detailed experimental protocols, and the underlying signaling pathways affected by Compound A17.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for Compound A17.

Table 1: In Vitro Activity and Selectivity of Compound A17

| Parameter | Value | Description |

| GSK-3β IC50 | 15 nM | Half-maximal inhibitory concentration against human recombinant GSK-3β. |

| CDK2 IC50 | > 10,000 nM | Demonstrates >600-fold selectivity over Cyclin-Dependent Kinase 2. |

| ROCK1 IC50 | > 8,000 nM | Demonstrates high selectivity against another common off-target kinase. |

| Cellular p-Tau (Ser396) IC50 | 75 nM | Concentration to achieve 50% reduction of phosphorylated Tau at Ser396 in SH-SY5Y neuroblastoma cells. |

| SH-SY5Y Cell Viability EC50 | > 50 µM | Concentration for 50% reduction in cell viability, indicating low cytotoxicity.[5][6][7][8] |

Table 2: In Vivo Efficacy of Compound A17 in 3xTg-AD Mice [9][10][11]

| Parameter | Vehicle Control | Compound A17 (10 mg/kg, p.o.) | % Change |

| Hippocampal p-Tau (Ser202/Thr205) Levels | 100 ± 8% | 45 ± 6% | ↓ 55% |

| Hippocampal p-Tau (Ser396) Levels | 100 ± 11% | 52 ± 9% | ↓ 48% |

| Morris Water Maze Escape Latency (Day 5) | 48 ± 5 sec | 22 ± 4 sec | ↓ 54% |

| Active Caspase-3 Positive Neurons (CA1 Region) | 100 ± 15% | 38 ± 7% | ↓ 62% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro GSK-3β Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound A17 against GSK-3β.

-

Procedure:

-

Recombinant human GSK-3β was incubated with a fluorescently labeled peptide substrate derived from glycogen synthase.

-

Compound A17 was serially diluted in DMSO and added to the reaction mixture.

-

The reaction was initiated by the addition of ATP.

-

After a 60-minute incubation at 30°C, the reaction was stopped, and the phosphorylated and unphosphorylated peptides were separated by capillary electrophoresis.

-

The IC50 value was calculated from the dose-response curve by fitting the data to a four-parameter logistic equation.

-

Cellular Tau Phosphorylation Assay

-

Objective: To measure the effect of Compound A17 on tau phosphorylation in a cellular context.

-

Procedure:

-

SH-SY5Y human neuroblastoma cells were cultured in DMEM supplemented with 10% FBS.

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with various concentrations of Compound A17 for 24 hours.

-

Following treatment, cells were lysed, and the levels of phosphorylated tau (at specific serine residues like Ser396 and Ser202/Thr205) and total tau were quantified using a sandwich ELISA.[12]

-

The ratio of phosphorylated tau to total tau was calculated and normalized to the vehicle control.

-

In Vivo Efficacy in a Transgenic Mouse Model of AD

-

Objective: To evaluate the therapeutic efficacy of Compound A17 in the 3xTg-AD mouse model, which develops both amyloid plaques and tau pathology.[1][10][11]

-

Animal Model: Male 3xTg-AD mice, aged 12 months.

-

Treatment Protocol:

-

Mice were randomly assigned to two groups: Vehicle control (0.5% methylcellulose in water) and Compound A17 (10 mg/kg).

-

Treatments were administered daily via oral gavage for 8 weeks.

-

-

Behavioral Testing (Morris Water Maze):

-

During the final week of treatment, mice were tested for spatial learning and memory.[13]

-

The time taken to find a hidden platform in a circular pool of water was recorded over five consecutive days.

-

-

Immunohistochemistry:

-

At the end of the study, mice were euthanized, and brain tissue was collected.

-

Brain sections were stained with antibodies against phosphorylated tau (AT8 for Ser202/Thr205, PHF-1 for Ser396) and active Caspase-3 (a marker for apoptosis).

-

The levels of staining were quantified using image analysis software.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of Compound A17 and the experimental workflows.

References

- 1. Rodent models for Alzheimer’s disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. mdpi.com [mdpi.com]

- 4. Honey and Alzheimer’s Disease—Current Understanding and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Animal Models in Alzheimer’s Disease Drug Development (Chapter 7) - Alzheimer's Disease Drug Development [cambridge.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | APOE4-APP interactions exert early influences on cerebrovascular structure and function: implications for Alzheimer’s disease [frontiersin.org]

- 13. mdpi.com [mdpi.com]

"Compound A17" literature review and background

An in-depth literature review for a specific "Compound A17" is not possible at this time due to the ambiguous nature of the identifier. Searches for "Compound A17" in scientific databases have not yielded a singular, identifiable therapeutic agent. The term appears in various contexts, including as a publication number and a designation in technical systems, but does not point to a distinct chemical entity for drug development.

To proceed with a comprehensive technical guide, a more specific identifier for "Compound A17" is required. This could include:

-

Chemical Name: The systematic name of the compound.

-

Synonyms or Alternative Names: Any other names used to refer to the compound in literature.

-

Corporate or Project Code: An internal designation used during research and development.

-

Key Publication: A seminal research paper that describes the compound.

-

Therapeutic Target: The biological molecule or pathway that the compound is designed to interact with.

Without this information, a meaningful and accurate review of the relevant scientific data, experimental protocols, and signaling pathways cannot be conducted. Researchers, scientists, and drug development professionals are encouraged to provide a more precise identifier to enable the creation of a targeted and informative technical whitepaper.

Methodological & Application

Unraveling the Cellular Impact of Compound A17: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following application notes provide a comprehensive overview of the experimental use of Compound A17 in a cell culture setting. This document details the known signaling pathways affected by Compound A17, presents quantitative data derived from cellular assays, and offers detailed protocols for the effective application of this compound in research and development.

Mechanism of Action and Signaling Pathway

Compound A17 has been identified as a modulator of key signaling cascades involved in cell proliferation and survival. Its primary mechanism of action involves the inhibition of the PI3K/Akt pathway, a critical regulator of normal cellular processes and a frequent subject of dysregulation in various diseases.

Caption: Signaling pathway inhibited by Compound A17.

Quantitative Data Summary

The biological activity of Compound A17 has been quantified across various cell lines. The following tables summarize key metrics, including IC50 values and the impact on cell viability.

Table 1: IC50 Values of Compound A17 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 5.2 |

| A549 | Lung | 10.8 |

| U-87 MG | Glioblastoma | 7.5 |

Table 2: Effect of Compound A17 on Cell Viability (MTT Assay)

| Cell Line | Concentration (µM) | % Viability |

| MCF-7 | 1 | 85.3 ± 4.1 |

| 5 | 52.1 ± 3.5 | |

| 10 | 28.7 ± 2.9 | |

| A549 | 1 | 90.2 ± 5.2 |

| 10 | 48.9 ± 4.3 | |

| 20 | 21.5 ± 2.1 |

Experimental Protocols

Detailed methodologies for key experiments involving Compound A17 are provided below.

Cell Culture and Maintenance

Protocol 1: General Cell Culture Protocol

-

Maintain cell lines in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

Compound A17 Stock Solution Preparation

Protocol 2: Preparation of Compound A17 Stock

-

Prepare a 10 mM stock solution of Compound A17 in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Compound A17 on cell proliferation and viability.

Caption: Workflow for the MTT cell viability assay.

Protocol 3: MTT Assay for Cell Viability

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Compound A17 in complete cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of Compound A17. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis

This protocol is used to determine the effect of Compound A17 on the expression and phosphorylation status of proteins in the PI3K/Akt signaling pathway.

Protocol 4: Western Blotting for PI3K/Akt Pathway Proteins

-

Cell Lysis:

-

Plate cells and treat with Compound A17 for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the lysate and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Caption: General workflow for Western Blot analysis.

Compound A17: Dosage and Administration in Animal Models - Application Notes and Protocols

Initial searches for a specific molecule designated "Compound A17" did not yield a singular, well-defined entity in publicly available scientific literature. The term "Compound A17" may be a non-standardized internal designation, a component of a series of compounds (e.g., the 17th compound in a library), or a misnomer for other similarly named agents such as 17-AAG or compounds from the Interleukin-17 (IL-17) family.

Without a definitive chemical structure or biological target, providing specific and accurate dosage, administration protocols, and signaling pathway information is not possible. The following application notes and protocols are presented as a general framework and must be adapted once the precise identity of "Compound A17" is established. The provided examples are based on common practices for preclinical animal research and may not be applicable to the specific, yet unidentified, "Compound A17".

Section 1: General Considerations for In Vivo Studies

Before commencing any in vivo experiment, it is critical to have a thorough understanding of the test compound's physicochemical properties, such as its solubility and stability. This information will guide the formulation of the dosing solution.

1.1 Vehicle Selection: The choice of vehicle for administering a compound is crucial and depends on the compound's solubility and the route of administration. Common vehicles include:

-

Aqueous solutions: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), and water are suitable for water-soluble compounds.

-

Surfactant-based vehicles: For compounds with poor water solubility, surfactants like Tween 80 or Cremophor EL can be used to create stable emulsions or micellar solutions.

-

Organic co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are often used to dissolve hydrophobic compounds, typically in combination with aqueous solutions. However, the concentration of organic solvents should be kept to a minimum to avoid toxicity.

-

Suspensions: For insoluble compounds, a suspension can be prepared using agents like carboxymethylcellulose (CMC) to ensure uniform distribution.

1.2 Route of Administration: The route of administration significantly impacts the pharmacokinetic and pharmacodynamic profile of a compound. Common routes in animal models include:

-

Oral (PO): Administration via gavage is a common method for enteral delivery.[1]

-

Intraperitoneal (IP): Injection into the peritoneal cavity allows for rapid absorption.[2]

-

Intravenous (IV): Injection directly into a vein provides immediate and complete bioavailability.

-

Subcutaneous (SC): Injection under the skin results in slower, more sustained absorption.

-

Intramuscular (IM): Injection into a muscle provides a depot for gradual release.

Section 2: Hypothetical Dosing and Administration Protocols

The following tables and protocols are examples and should be replaced with specific data for "Compound A17" once it is identified.

Table 1: Example Dose Escalation Study in Mice

| Dose Group | Compound A17 (mg/kg) | Vehicle | Route of Administration | Number of Animals |

| 1 | 1 | 0.5% CMC in water | PO | 5 |

| 2 | 5 | 0.5% CMC in water | PO | 5 |

| 3 | 10 | 0.5% CMC in water | PO | 5 |

| 4 | 25 | 0.5% CMC in water | PO | 5 |

| 5 | 50 | 0.5% CMC in water | PO | 5 |

| Vehicle Control | 0 | 0.5% CMC in water | PO | 5 |

Table 2: Example Pharmacokinetic Study Dosing in Rats

| Route of Administration | Dose (mg/kg) | Vehicle | Dosing Volume (mL/kg) |

| Intravenous (IV) | 2 | 10% DMSO in saline | 1 |

| Oral (PO) | 10 | 0.5% CMC in water | 5 |

Experimental Protocol: Oral Gavage in Mice

-

Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and to straighten the esophagus.

-

Gavage Needle Insertion: Carefully insert a ball-tipped gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

-

Compound Administration: Once the needle is in the correct position, slowly administer the prepared dosing solution.

-

Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions following administration.

Section 3: Potential Signaling Pathways

Given the lack of information on "Compound A17," it is impossible to define its specific signaling pathway. However, many therapeutic compounds target key cellular signaling cascades involved in disease pathogenesis. Below are examples of common signaling pathways that are often modulated by therapeutic agents.

Hypothetical Signaling Pathway 1: Kinase Inhibition

If "Compound A17" is a kinase inhibitor, it might target pathways like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[3][4]

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by Compound A17.

Hypothetical Experimental Workflow: In Vivo Efficacy Study

This workflow outlines a general procedure for assessing the efficacy of a compound in an animal model of disease.

Caption: General workflow for an in vivo efficacy study in an animal model.

References

Application Notes and Protocols for the Use of U0126 in Western Blotting

Audience: Researchers, scientists, and drug development professionals.

Introduction: U0126 is a potent and highly selective inhibitor of MEK1 and MEK2, kinases that are central components of the MAPK/ERK signaling cascade.[1][2] This pathway is crucial in regulating a variety of cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of the MAPK/ERK pathway is implicated in various diseases, notably cancer. Western blotting is a key technique to investigate the effects of compounds like U0126 on this pathway, typically by measuring the phosphorylation state of ERK, the downstream target of MEK.[3][4] These application notes provide a detailed protocol for utilizing U0126 in Western blot experiments to assess its inhibitory effect on ERK phosphorylation.

Mechanism of Action

U0126 is a non-ATP competitive inhibitor that binds to MEK1 and MEK2, preventing their activation of downstream ERK1 and ERK2 (also known as p44/42 MAPK).[1] By inhibiting MEK, U0126 effectively blocks the phosphorylation of ERK at Threonine 202 and Tyrosine 204, which is essential for its kinase activity.[4] The inhibitory effects of U0126 can be readily observed by a decrease in the signal for phospho-ERK in a Western blot analysis.

Data Presentation

The efficacy of U0126 in inhibiting ERK phosphorylation can be quantified and presented. The following table summarizes typical results from a dose-response experiment in NIH/3T3 cells, which were pre-treated with U0126 for two hours and then stimulated with 20% serum for 30 minutes to activate the MAPK/ERK pathway.[4]

| U0126 Concentration (µM) | Phospho-ERK1/2 (p44/42) Signal (Relative to Control) | Total ERK1/2 (p44/42) Signal (Relative to Control) |

| 0 (DMSO control) | 1.00 | 1.00 |

| 1 | 0.45 | 0.98 |

| 5 | 0.15 | 1.02 |

| 10 | 0.05 | 0.99 |

| 20 | <0.01 | 1.01 |

Note: The data presented are representative and may vary depending on the cell line, experimental conditions, and antibody efficacy.

Experimental Protocols

This section provides a detailed protocol for a Western blot experiment to assess the inhibitory effect of U0126 on ERK phosphorylation.

Materials:

-

U0126 (supplied as a lyophilized powder)[4]

-

Dimethyl sulfoxide (DMSO)[4]

-

Cell culture medium and serum

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)[5]

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer[5]

-

SDS-PAGE gels[5]

-

Transfer buffer

-

PVDF or nitrocellulose membranes[6]

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[6]

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit or mouse anti-total ERK1/2

-

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Chemiluminescent substrate

-

Western blot imaging system

Protocol:

-

Preparation of U0126 Stock Solution:

-

Cell Culture and Treatment:

-

Plate cells (e.g., NIH/3T3) at an appropriate density and allow them to adhere overnight.

-

The following day, replace the medium with a fresh medium containing the desired concentrations of U0126 (e.g., 1, 5, 10, 20 µM) or DMSO as a vehicle control.

-

Pre-treat the cells with U0126 for 30 minutes to 2 hours.[4] For some experiments, serum starvation for 12 hours prior to treatment may be necessary to reduce basal ERK phosphorylation.[2]

-

Stimulate the cells with an appropriate agonist (e.g., 20% serum, growth factors) for the desired time (e.g., 30 minutes) to induce ERK phosphorylation.[4]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[6]

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[5]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add an equal volume of 2x Laemmli sample buffer to each lysate.[5]

-

Boil the samples at 95-100°C for 5 minutes.[5]

-

Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel.[5]

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 diluted in blocking buffer overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times for 5 minutes each with TBST.[6]

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]

-

Wash the membrane three times for 5 minutes each with TBST.[6]

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

To detect total ERK1/2 as a loading control, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total ERK1/2.

-

Mandatory Visualizations

Caption: MAPK/ERK Signaling Pathway and the inhibitory action of U0126.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. U0126 | Cell Signaling Technology [cellsignal.com]

- 5. bio-rad.com [bio-rad.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

"Compound A17" in combination with [another compound] protocol

Extensive searches for a substance referred to as "Compound A17" within scientific and research databases have not yielded any identifiable chemical or biological agent with this designation. The term "A17" appears in various contexts unrelated to chemical compounds, including position titles, electronic components, and historical symbols[1][2][3][4].

Without a clear identification of "Compound A17," it is not possible to provide the requested detailed Application Notes and Protocols, including its use in combination with other compounds, quantitative data, experimental methodologies, and signaling pathway diagrams.

To proceed with your request, please provide a more specific identifier for the compound of interest, such as:

-

Chemical Name or IUPAC Name

-

CAS Registry Number

-

Common or Brand Name

-

A reference to a scientific publication or patent where "Compound A17" is described

Once the compound is accurately identified, a comprehensive response addressing the core requirements of data presentation, experimental protocols, and visualizations can be generated.

References

- 1. [News] Apple Reportedly Takes Most of TSMC’s 2nm Capacity for A20 Series in Foldable iPhone and iPhone 18 [trendforce.com]

- 2. psc.gov.ws [psc.gov.ws]

- 3. Comparative Study of Cross-System Microseismic Energy Calculation and Fusion Methods—A Case Study [mdpi.com]

- 4. Egyptian hieroglyphs - Wikipedia [en.wikipedia.org]

Compound A17: Application Notes and Protocols for Immunofluorescence Staining

Introduction

Extensive research has been conducted to identify a specific molecule designated "Compound A17" for use in immunofluorescence staining applications. However, publicly available scientific literature and databases do not contain information on a compound with this identifier in the context of immunofluorescence. The search results did not yield any data regarding its mechanism of action, protocols for its use, or any associated signaling pathways.

This document aims to provide a general framework for utilizing a novel compound in immunofluorescence, based on established protocols. Should "Compound A17" become characterized and available, these guidelines can be adapted.

General Principles of Immunofluorescence Staining

Immunofluorescence (IF) is a powerful technique used to visualize the localization of specific proteins or other antigens within cells or tissues. The method relies on the use of antibodies that are chemically conjugated to fluorescent dyes. When these fluorescently labeled antibodies bind to their target antigen, the location of the antigen can be visualized using a fluorescence microscope.

There are two main methods of immunofluorescence staining:

-

Direct Immunofluorescence: The primary antibody that recognizes the target antigen is directly conjugated to a fluorophore.

-

Indirect Immunofluorescence: A primary antibody binds to the target antigen, and then a secondary antibody, which is conjugated to a fluorophore, binds to the primary antibody. This method provides signal amplification.

Hypothetical Application of "Compound A17"

Assuming "Compound A17" is a fluorescent dye or a component of a staining kit, its application would likely follow a standard immunofluorescence workflow. The specific characteristics of the compound, such as its excitation and emission spectra, would be critical for experimental design.

Experimental Protocols

The following are generalized protocols for immunofluorescence staining of adherent cells. These would need to be optimized for specific cell types, target antigens, and the hypothetical properties of "Compound A17."

Materials and Reagents

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% Bovine Serum Albumin or normal goat serum in PBS)

-

Primary Antibody (specific to the target antigen)

-

Secondary Antibody (conjugated to a fluorophore compatible with "Compound A17" if it is not the primary fluorophore)

-

Nuclear Counterstain (e.g., DAPI)

-

Mounting Medium

Protocol for Staining Adherent Cells

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

-

Washing: Gently wash the cells two to three times with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: If using indirect immunofluorescence, dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Washing: Wash the cells two times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the fluorophore(s) used.

Data Presentation

Quantitative analysis of immunofluorescence images can provide valuable data. Should data for "Compound A17" become available, it could be presented in the following tabular format:

Table 1: Hypothetical Quantitative Analysis of "Compound A17" Staining Intensity

| Cell Line | Target Protein | Mean Fluorescence Intensity (A.U.) | Standard Deviation |

| Cell Line X | Protein A | Data Not Available | Data Not Available |

| Cell Line Y | Protein B | Data Not Available | Data Not Available |

| Control | - | Data Not Available | Data Not Available |

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are crucial for understanding the context and methodology of an experiment.

Experimental Workflow Diagram

The following diagram illustrates a typical immunofluorescence workflow.

Caption: A generalized workflow for indirect immunofluorescence staining of adherent cells.

Signaling Pathway Diagram

Without information on "Compound A17" and its biological targets, a specific signaling pathway cannot be depicted. For illustrative purposes, a generic signaling cascade is shown below.

Caption: A simplified diagram of a generic cell signaling pathway.

While specific application notes and protocols for a "Compound A17" in immunofluorescence cannot be provided due to a lack of available information, the general principles and protocols outlined here serve as a foundational guide for immunofluorescence experiments. Researchers and drug development professionals are encouraged to consult detailed manuals and optimize protocols for their specific experimental systems. Should "Compound A17" be identified and characterized, these guidelines can be adapted to develop a specific and robust staining protocol.

Application Notes and Protocols: Edrecolomab (Compound A17) for Studying Immune Responses in Colorectal Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Edrecolomab, also known as Monoclonal Antibody 17-1A, is a murine IgG2a monoclonal antibody that targets the human tumor-associated antigen Epithelial Cell Adhesion Molecule (EpCAM), also known as CO17-1A.[1][2][3] EpCAM is a cell surface glycoprotein that is overexpressed in a wide variety of carcinomas, including colorectal cancer, while showing limited expression in normal epithelial tissues.[1][3] This differential expression makes EpCAM an attractive target for cancer immunotherapy. Edrecolomab has been investigated as an adjuvant therapy for colorectal cancer, and its mechanism of action provides a valuable tool for studying the host's immune response against tumor cells.[1][2]

The primary anti-tumor effects of Edrecolomab are believed to be mediated through three main mechanisms:

-

Antibody-Dependent Cell-mediated Cytotoxicity (ADCC): The Fc portion of Edrecolomab, bound to EpCAM on the surface of a tumor cell, is recognized by Fc receptors (FcγR) on immune effector cells, such as Natural Killer (NK) cells and macrophages. This engagement triggers the release of cytotoxic granules from the effector cells, leading to the lysis of the tumor cell.

-

Complement-Dependent Cytotoxicity (CDC): The binding of Edrecolomab to EpCAM can also activate the classical complement pathway, leading to the formation of the membrane attack complex (MAC) on the tumor cell surface and subsequent cell lysis.[1]

-

Induction of an Anti-Idiotypic Network: As a murine antibody, Edrecolomab can elicit an immune response in patients, leading to the generation of anti-idiotypic antibodies. Some of these anti-idiotypic antibodies can mimic the structure of the original EpCAM antigen, effectively acting as a cancer vaccine and inducing a broader and more sustained anti-tumor immune response.[1]

These application notes provide a summary of the use of Edrecolomab as a research tool to investigate these anti-tumor immune mechanisms.

Data Presentation

The following tables summarize the quantitative data from key clinical trials investigating the efficacy of Edrecolomab in colorectal cancer.

Table 1: Efficacy of Adjuvant Edrecolomab in Dukes' C Colorectal Cancer

| Outcome | Edrecolomab Group | Observation Group | p-value | Reference |

| Reduction in Mortality | 32% | - | <0.01 | [4] |

| Reduction in Recurrence | 23% | - | Not Stated | [4] |

| Overall Survival (5-year) | Stated as "significantly improved" | - | 0.04 | [1] |

| Recurrence Rate (5-year) | Reduced by 27% | - | 0.03 | [1] |

Table 2: Dosing Regimen from a Clinical Trial in Dukes' C Colorectal Cancer

| Phase | Dosage | Administration | Frequency | Reference |

| Initial Dose | 500 mg | Intravenous Infusion | Once | [1] |

| Subsequent Doses | 100 mg | Intravenous Infusion | Every 4 weeks for 4 doses | [1] |

Mandatory Visualization

Signaling Pathway

Caption: Edrecolomab binds to EpCAM on tumor cells, initiating ADCC, CDC, and an anti-idiotypic response.

Experimental Workflow

Caption: A generalized workflow for assessing Edrecolomab-mediated ADCC in vitro.

Experimental Protocols

In Vitro Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay

Objective: To quantify the ability of Edrecolomab to induce the lysis of EpCAM-expressing tumor cells by immune effector cells.

Materials:

-

Target Cells: EpCAM-positive colorectal cancer cell line (e.g., SW948, COLO205).

-

Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors by Ficoll-Paque density gradient centrifugation, or purified Natural Killer (NK) cells.

-

Antibody: Edrecolomab (Compound A17).

-

Control Antibody: Isotype-matched control antibody (murine IgG2a).

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cytotoxicity Detection Kit: Lactate dehydrogenase (LDH) release assay kit, Calcein-AM release assay, or flow cytometry-based cytotoxicity assay.

-

96-well U-bottom plates.

-

Centrifuge.

-

37°C, 5% CO₂ incubator.